(E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Description

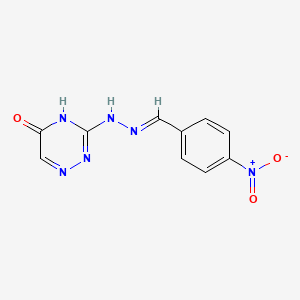

The compound (E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazinone class, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. Its structure includes a hydrazinyl linkage conjugated to a 4-nitrobenzylidene group, which introduces strong electron-withdrawing effects.

The triazinone core is a pharmacophore found in herbicides (e.g., metribuzin, ) and bioactive molecules with anticancer, antiviral, or anti-inflammatory activities (–21). The presence of the nitro group distinguishes it from analogs with methoxy, methyl, or halogen substituents.

Properties

IUPAC Name |

3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O3/c17-9-6-12-15-10(13-9)14-11-5-7-1-3-8(4-2-7)16(18)19/h1-6H,(H2,13,14,15,17)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXOHMBUGSVRLG-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=NN=CC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=NN=CC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-hydrazino-1,2,4-triazin-5(4H)-one. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The nitrobenzylidene group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The hydrazinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can investigate its potential as a therapeutic agent by studying its interactions with biological targets and evaluating its efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may also make it suitable for use in agricultural applications, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of (E)-3-(2-(4-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes, disrupting essential cellular processes. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Triazinone Hydrazones

The following table summarizes key structural differences and their implications:

Key Observations:

- Steric Effects: Bulky substituents like di-tert-butyl () may hinder binding to biological targets, whereas the nitro group offers a balance between size and electronic influence.

- Positional Isomerism: The 3-nitro isomer () may exhibit different dipole moments and solubility compared to the 4-nitro derivative due to asymmetric charge distribution.

Physicochemical Properties

Solubility and Stability

- Metribuzin (), a triazinone herbicide, has a water solubility of 1.22 mg/L, attributed to its tert-butyl and methylthio groups. The 4-nitrobenzylidene derivative likely has lower solubility due to the hydrophobic nitro group, though experimental data are lacking.

- Triazinones with thienylvinyl groups () exhibit modified solubility via S-glycosyl or S-alkyl chains, which could be a strategy to improve the target compound’s bioavailability.

Spectral Data

- UV-Vis Spectra: Compound 26 (), a cinnamaldehyde-derived triazinone, shows λmax at 227 and 313 nm. The target compound’s nitro group may shift absorption to longer wavelengths due to extended conjugation, but direct comparisons require experimental validation.

- Electrochemical Properties: For 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (), HOMO-LUMO gaps of ~1.97–2.06 eV suggest semiconductor-like behavior. The nitro group’s electron-withdrawing nature could further reduce this gap in the target compound.

Herbicidal Activity

- Acylhydrazones derived from metribuzin () show modulated herbicidal effects depending on substituents. For example, methoxy groups (Compound 16) may reduce phytotoxicity compared to nitro groups, which are often associated with stronger bioactivity.

Anticancer and Antiviral Potential

- S-Glycosyl Derivatives (): Compounds 12 and 18 demonstrated cytotoxicity against cancer cell lines, linked to thienylvinyl and thiadiazolotriazine moieties. The nitro group’s role in DNA intercalation or enzyme inhibition warrants further study.

- Anti-HIV Triazinones (): Spiro-fluorene and thiadiazinone derivatives showed activity, suggesting that steric and electronic modifications (e.g., nitro substitution) could enhance target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.